molecular formula C12H17N5O2 B12926360 7-(6-Amino-purin-9-yl)-heptanoic acid CAS No. 4323-13-1

7-(6-Amino-purin-9-yl)-heptanoic acid

Cat. No.: B12926360
CAS No.: 4323-13-1
M. Wt: 263.30 g/mol
InChI Key: MPNBGXGUVWYIIB-UHFFFAOYSA-N
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Description

7-(6-Amino-9H-purin-9-yl)heptanoic acid is a compound that belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. This compound is structurally related to adenine, a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Amino-9H-purin-9-yl)heptanoic acid typically involves the reaction of a purine derivative with a heptanoic acid derivative under specific conditions. The exact synthetic route can vary, but it generally includes steps such as:

    Nucleophilic substitution: A purine derivative reacts with a heptanoic acid derivative in the presence of a base.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(6-Amino-9H-purin-9-yl)heptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions can vary, but they often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(6-Amino-9H-purin-9-yl)heptanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to nucleic acids and their functions.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(6-Amino-9H-purin-9-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-9H-purine-9-propanoic acid: This compound is structurally similar but has a shorter carbon chain.

    Adenine: A fundamental component of nucleic acids, adenine is structurally related but lacks the heptanoic acid moiety.

Uniqueness

7-(6-Amino-9H-purin-9-yl)heptanoic acid is unique due to its specific structure, which combines a purine base with a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

4323-13-1

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

7-(6-aminopurin-9-yl)heptanoic acid

InChI

InChI=1S/C12H17N5O2/c13-11-10-12(15-7-14-11)17(8-16-10)6-4-2-1-3-5-9(18)19/h7-8H,1-6H2,(H,18,19)(H2,13,14,15)

InChI Key

MPNBGXGUVWYIIB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCCCC(=O)O)N

Origin of Product

United States

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